molecular formula C24H26N4O3S B4500511 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B4500511
M. Wt: 450.6 g/mol
InChI Key: ONOJOSRPQCTOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a heterocyclic pyridazinone core, a 2-methoxyphenyl-substituted piperazine moiety, and a 4-(methylsulfanyl)phenyl group at position 6 . Its molecular formula is C₂₄H₂₆N₄O₃S, with a molecular weight of 450.56 g/mol.

This compound is part of a broader class of pyridazinones studied for applications in neurodegenerative diseases, psychiatric disorders, and inflammation .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-31-22-6-4-3-5-21(22)26-13-15-27(16-14-26)24(30)17-28-23(29)12-11-20(25-28)18-7-9-19(32-2)10-8-18/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOJOSRPQCTOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl and methylsulfanylphenyl groups, and the construction of the pyridazinone core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction Profile and Functional Group Reactivity

The compound’s reactivity is governed by four key functional groups:

  • Pyridazinone ring : Susceptible to electrophilic substitution and nucleophilic attacks.

  • Piperazino moiety : Participates in alkylation, acylation, and coordination chemistry.

  • Methoxyphenyl group : Undergoes demethylation and electrophilic aromatic substitution.

  • Methylsulfanyl group : Prone to oxidation and nucleophilic displacement.

Table 1: Key Chemical Reactions

Reaction TypeConditionsOutcome/ProductSource
Oxidation of methylsulfanyl H₂O₂, acetic acid, 60°CConversion to sulfone (-SO₂-) via -S→-SO→-SO₂
Nucleophilic substitution K₂CO₃, acetone, refluxFunctionalization at pyridazinone C-4 position (e.g., with ethyl bromoacetate)
Hydrolysis of piperazino HCl (6N), reflux, 8hCleavage of piperazino group to yield secondary amine intermediates
Condensation reactions Hydrazine hydrate, ethanol, refluxFormation of acetohydrazide derivatives (e.g., with substituted benzaldehydes)
Demethylation BBr₃, DCM, -78°C → RTMethoxy→hydroxy conversion on phenyl ring

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group is oxidized to sulfonyl (-SO₂-) under mild oxidative conditions (e.g., H₂O₂ in acetic acid). This transformation enhances polarity and may improve binding affinity in biological systems.

Example Reaction:

-SMeH2O2,AcOH-SO2Me\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{-SO}_2\text{Me}

Functionalization via Nucleophilic Substitution

The pyridazinone ring undergoes nucleophilic substitution at the C-4 position. For instance, reactions with ethyl bromoacetate in acetone yield acetohydrazide derivatives, critical for generating bioactive analogs .

Synthetic Pathway:

  • Base-mediated substitution :

    Pyridazinone+BrCH2COOEtK2CO3Ethyl acetate derivative\text{Pyridazinone} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl acetate derivative}
  • Hydrazide formation :

    Ethyl acetate+NH2NH2Acetohydrazide intermediate\text{Ethyl acetate} + \text{NH}_2\text{NH}_2 \rightarrow \text{Acetohydrazide intermediate}

Piperazino Group Modifications

The piperazino moiety reacts with electrophiles (e.g., acyl chlorides) to form acylated derivatives. This modification fine-tunes pharmacokinetic properties .

Table 2: Reactivity Comparison of Functional Groups

Functional GroupReactivity PriorityKey Reactions
Methylsulfanyl (-SMe)HighOxidation, nucleophilic displacement
Pyridazinone C-4Moderate-HighSubstitution, cycloaddition
Piperazino NHModerateAcylation, alkylation
Methoxy (-OMe)LowDemethylation (requires harsh conditions)

Research Findings and Patent Context

  • Kinase inhibition : Derivatives of this compound demonstrate activity as glycogen synthase kinase-3β (GSK-3β) inhibitors, attributed to sulfonyl and piperazino interactions with catalytic pockets .

  • Structure-activity relationship (SAR) : Oxidation of -SMe to -SO₂Me enhances inhibitory potency by 2–3 fold in kinase assays .

  • Synthetic scalability : Multi-step protocols (e.g., condensation → substitution → purification via column chromatography) achieve yields of 60–85% .

Stability and Side Reactions

  • Acid sensitivity : The piperazino group degrades under strongly acidic conditions (pH < 2), necessitating neutral buffers during handling.

  • Photooxidation : Prolonged UV exposure induces sulfoxide (-SO-) formation, requiring storage in amber vials.

Scientific Research Applications

Medicinal Chemistry

  • Neuropharmacology :
    • The compound has been investigated for its potential as a modulator of neurotransmitter systems, particularly focusing on serotonin and dopamine receptors. This suggests possible applications in treating psychiatric disorders such as depression and anxiety.
  • Antihypertensive Effects :
    • Preliminary studies indicate that it may act as an alpha1-adrenergic receptor antagonist, similar to other compounds used in managing hypertension. This mechanism could lead to the development of new antihypertensive medications.
  • Anticancer Research :
    • The structural similarity to known anticancer agents positions this compound as a candidate for further investigation in cancer therapeutics. Its ability to interact with cellular signaling pathways may provide insights into novel treatment strategies.

Chemical Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative :
    • The piperazine ring is substituted with a methoxyphenyl group through nucleophilic substitution reactions.
  • Cyclization :
    • The substituted piperazine is then reacted with various cyclization agents to form the pyridazinone core.
  • Final Coupling :
    • The final product is achieved through coupling reactions, often utilizing coupling reagents like EDCI under controlled conditions.

Table of Synthetic Routes

StepDescription
Formation of PiperazineNucleophilic substitution with methoxyphenyl group
CyclizationReaction with cyclization agents
Final CouplingCoupling with pyridazinone core

Case Studies

  • Study on Antidepressant Properties :
    • A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally similar compounds. It was found that modifications on the piperazine ring significantly influenced receptor binding affinities, suggesting that similar modifications could enhance the efficacy of our compound.
  • Alpha1-Adrenergic Receptor Antagonism :
    • Research demonstrated that compounds with structural similarities exhibit potent alpha1-adrenergic receptor antagonistic properties, leading to vasodilation and reduced blood pressure in animal models.
  • Anticancer Activity :
    • In vitro studies have shown that derivatives of pyridazinone compounds can inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines, indicating a promising avenue for future research.

Mechanism of Action

Comparison with Similar Compounds

MAO-B Inhibition

  • Target Compound : Exhibits moderate MAO-B inhibition (IC₅₀ = 0.42 µM), attributed to the methylsulfanyl group’s electron-donating effects .
  • 4-Chlorophenyl Analog (): Higher MAO-B inhibition (IC₅₀ = 0.13 µM) due to chlorine’s electron-withdrawing properties enhancing receptor binding .
  • 2-Furyl Derivative (): Lower activity (IC₅₀ = 1.2 µM) due to reduced stability of the furyl ring .

Acetylcholinesterase (AChE) Inhibition

  • 6-(2-Chlorophenyl) Analog (): Superior AChE inhibition (IC₅₀ = 2.3 µM) due to dual chlorine substitutions .

Metabolic Stability

  • Target Compound: Half-life (t₁/₂) = 4.2 hours in human liver microsomes, outperforming furyl and morpholino derivatives (t₁/₂ < 1.5 hours) .

Biological Activity

The compound 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazinone core with various substituents, including a piperazine ring and methoxy and methylsulfanyl groups. The molecular formula is C23H28N4O3SC_{23}H_{28}N_4O_3S, with a molecular weight of approximately 440.56 g/mol. The structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C23H28N4O3S
Molecular Weight 440.56 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazinones, similar to the compound , exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyridazinone derivatives showed potent activity against various bacterial strains, suggesting that modifications in the structure could enhance their efficacy against pathogens .

Antitumor Activity

The compound's structural features may also confer antitumor properties. Studies involving thiazole and thiazolidine derivatives have shown promising results in inhibiting tumor cell growth, particularly in glioblastoma models. The incorporation of specific functional groups was linked to enhanced cytotoxicity against cancer cell lines . Given the structural parallels, it is plausible that this pyridazinone derivative could exhibit similar antitumor effects.

While specific mechanisms for this compound are not extensively documented, related studies provide insights into potential pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, including histamine H3 receptors, impacting neurotransmission and potentially offering therapeutic benefits for conditions like epilepsy and anxiety .

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial activity of several pyridazinone derivatives, including those structurally related to our compound. They found that modifications at the piperazine moiety significantly enhanced antibacterial efficacy against Gram-positive bacteria, indicating a promising avenue for drug development .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study assessing the anticonvulsant properties of various piperazine derivatives, one compound exhibited a median effective dose (ED50) significantly lower than standard treatments for epilepsy. This suggests that similar modifications in our target compound might yield comparable or superior anticonvulsant effects .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a pyridazinone core. Key steps include:

  • Nucleophilic substitution of the 4-(2-methoxyphenyl)piperazine moiety with a 2-oxoethyl group (via bromoacetyl intermediates) .
  • Suzuki-Miyaura cross-coupling for introducing the 4-(methylsulfanyl)phenyl group to the pyridazinone ring .
    Yield optimization strategies:
  • Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions (reported yields up to 72%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system, space group P1, a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
  • ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy singlet at δ 3.85 ppm, methylsulfanyl at δ 2.55 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z 477.53 for C₂₆H₂₈FN₅O₃) .

Advanced: How can structure-activity relationship (SAR) studies evaluate pharmacological potential?

Methodological Answer:

  • Functional group modifications :
    • Replace the 2-methoxyphenyl group with fluorophenyl or morpholinyl derivatives to assess receptor affinity .
    • Vary the methylsulfanyl group to sulfonyl or amino analogs for solubility/activity comparisons .
  • In vitro assays :
    • Platelet aggregation inhibition (e.g., ADP-induced aggregation in human plasma) to test antiplatelet activity .
    • Radioligand binding assays for serotonin (5-HT₁A) or dopamine receptor affinity .

Advanced: How to resolve discrepancies in biological activity data across experimental models?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds .
  • Orthogonal validation : Pair enzymatic assays (e.g., COX inhibition) with ex vivo models (e.g., isolated rat aorta) .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ calculations account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Hazard mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles) due to acute oral toxicity (GHS Category 4) and skin irritation risks .
    • Avoid dust formation; handle intermediates (e.g., bromoacetyl derivatives) under inert atmosphere .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How can crystallographic methods resolve molecular conformation ambiguities?

Methodological Answer:

  • Single-crystal X-ray diffraction : Optimize crystal growth via slow evaporation (e.g., dichloromethane/methanol 1:1) .
  • Refinement parameters : Use SHELXL-97 with R₁ < 0.05 and wR₂ < 0.10 for accuracy .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme inhibition : Test against phosphodiesterase (PDE3) or cyclooxygenase (COX-2) using fluorogenic substrates .
  • Cell viability : MTT assay in cancer cell lines (e.g., MCF-7) to assess cytotoxicity .
  • Receptor profiling : Radiolabeled ligand competition assays (e.g., [³H]-WAY-100635 for 5-HT₁A) .

Advanced: What in vivo pharmacokinetic parameters should be prioritized?

Methodological Answer:

  • Bioavailability : Measure plasma concentration-time curves after oral/intravenous administration in rodents .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS analysis) .
  • Blood-brain barrier penetration : Assess brain/plasma ratio 1h post-dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.